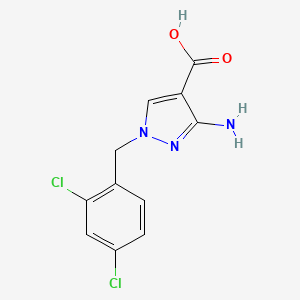

![molecular formula C6H6N4O B2864089 2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1330404-31-3](/img/structure/B2864089.png)

2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a chemical compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of compounds that have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Synthesis Analysis

The synthesis of triazolopyrimidines involves the use of diethyl aminomethylenemalonates in ethanol in the presence of sodium ethylate . This process leads to the formation of mesoionic 1,2,4-triazolo[4,3-a]pyrimidin-5-ones in high yield . Another method involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising results in targeting the epidermal growth factor receptor (EGFR), which plays a critical role in cell survival, growth, differentiation, and tumor formation . The inhibition of EGFR is a significant strategy in cancer therapy, as overexpression of EGFR is observed in various cancers.

Neuroprotective and Anti-neuroinflammatory Agents

Novel hybrids of triazole-pyrimidine have been investigated for their neuroprotective and anti-neuroinflammatory properties. These compounds are potential treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury. They have shown significant activity in inhibiting nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells .

Kinase Inhibition

The triazolo[4,3-a]pyrimidin-3(2H)-one scaffold has been utilized to design kinase inhibitors. These inhibitors are crucial in the treatment of various cancers as they can prevent the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways .

Antimicrobial Activity

Compounds based on the triazolo[4,3-a]pyrimidin-3(2H)-one structure have been reported to possess antimicrobial properties. This includes activity against a range of bacteria and fungi, making them valuable in the development of new antimicrobial agents .

Enzyme Inhibition

These compounds have also been explored as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase. Enzyme inhibitors are used to treat various conditions, including glaucoma, myasthenia gravis, and osteoporosis .

Antiviral Agents

The triazolo[4,3-a]pyrimidin-3(2H)-one derivatives have shown potential as antiviral agents. Their ability to inhibit viral replication makes them candidates for the development of treatments against viral infections .

Cardiovascular Therapeutics

Some derivatives of this compound have been identified with cardiovascular therapeutic properties. They may be used in the treatment of cardiovascular disorders due to their action on specific receptors and enzymes related to heart function .

Psychiatric Medication Development

A congener of this compound has been found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine, which is a mechanism of action similar to that of certain antidepressants like Trazodone. This suggests potential applications in the development of psychiatric medications .

Wirkmechanismus

Target of Action

Similar compounds have been found to target theepidermal growth factor receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .

Mode of Action

It’s known that egfr inhibitors prevent cancer cell proliferation and spread by targeting specific proteins .

Biochemical Pathways

Egfr inhibitors typically affect pathways related to cell survival, growth, and differentiation .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds .

Result of Action

Similar compounds have shown significant alteration in cell cycle progression, in addition to apoptosis induction within hct cells .

Eigenschaften

IUPAC Name |

2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-9-6(11)10-4-2-3-7-5(10)8-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUBQHMTVLZQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C=CC=NC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2864006.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2864007.png)

![3-chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2864008.png)

![N-[2-[(2,2-Dimethyloxan-4-yl)-ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2864016.png)

![3-allyl-5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864019.png)

![N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2864022.png)

![N-(3,4-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2864023.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)

![N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2864027.png)